molecular formula C19H17NO6 B557529 Fmoc-asp-OH--15N CAS No. 287484-33-7

Fmoc-asp-OH--15N

Cat. No.: B557529
CAS No.: 287484-33-7
M. Wt: 355,35 g/mole
InChI Key: KSDTXRUIZMTBNV-OICQNXLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid: (Fmoc-Asp-OH-15N) is a derivative of L-aspartic acid, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the nitrogen atom is isotopically labeled with nitrogen-15. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid typically involves the following steps:

Industrial Production Methods

Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid can be compared with other Fmoc-protected amino acids, such as:

The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid lies in its specific isotopic labeling with nitrogen-15, which makes it particularly valuable for NMR studies and other applications requiring isotopic labeling .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXRUIZMTBNV-OICQNXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584052
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-33-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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